Cas no 2034408-04-1 (4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide)

4-Ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is a structurally complex compound featuring a piperazine-2,3-dione core functionalized with an ethyl group and a carboxamide linkage to a 2-hydroxy-2,3-dihydro-1H-indene moiety. This hybrid structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting neurological or inflammatory pathways. The presence of both a dioxopiperazine scaffold and a hydroxy-substituted indane group may confer enhanced binding affinity and selectivity in enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it valuable for drug discovery research. The compound’s stability and solubility profile support its use in experimental formulations.
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide structure
2034408-04-1 structure
Product name:4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
CAS No:2034408-04-1
MF:C17H21N3O4
MW:331.3663
CID:5349494

4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
    • 4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
    • 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
    • Inchi: 1S/C17H21N3O4/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24)9-12-5-3-4-6-13(12)10-17/h3-6,24H,2,7-11H2,1H3,(H,18,23)
    • InChI Key: OPVYCOYCYCZLTR-UHFFFAOYSA-N
    • SMILES: O([H])C1(C([H])([H])N([H])C(N2C(C(N(C([H])([H])C([H])([H])[H])C([H])([H])C2([H])[H])=O)=O)=O)C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 522
  • Topological Polar Surface Area: 90
  • XLogP3: 1.1

4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-9003-2μmol
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-9003-50mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
50mg
$160.0 2023-09-08
Life Chemicals
F6521-9003-40mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
40mg
$140.0 2023-09-08
Life Chemicals
F6521-9003-10μmol
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-9003-15mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
15mg
$89.0 2023-09-08
Life Chemicals
F6521-9003-20μmol
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-9003-20mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
20mg
$99.0 2023-09-08
Life Chemicals
F6521-9003-2mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
2mg
$59.0 2023-09-08
Life Chemicals
F6521-9003-5mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
5mg
$69.0 2023-09-08
Life Chemicals
F6521-9003-4mg
4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
2034408-04-1
4mg
$66.0 2023-09-08

4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide Related Literature

Additional information on 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide

Comprehensive Overview of 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide (CAS No. 2034408-04-1)

4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide (CAS No. 2034408-04-1) is a specialized organic compound with a unique molecular structure that combines a piperazine core with an indenyl moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of both hydroxy and dioxopiperazine functional groups makes it a versatile intermediate for synthesizing biologically active molecules.

Recent studies highlight the growing interest in piperazine derivatives, particularly those with carboxamide linkages, as they exhibit promising pharmacological properties. Researchers are actively exploring the role of such compounds in modulating enzyme activity and receptor binding, which aligns with current trends in targeted therapy and precision medicine. The compound's CAS No. 2034408-04-1 is frequently searched in academic databases, reflecting its relevance in modern medicinal chemistry.

The structural complexity of 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide offers opportunities for customization, making it a valuable scaffold for designing novel therapeutics. Its hydroxyindane component is particularly noteworthy, as similar structures have been linked to anti-inflammatory and neuroprotective effects. This has led to increased inquiries about its potential in treating neurodegenerative diseases, a hot topic in biomedical research.

From a synthetic chemistry perspective, the compound's 2,3-dioxopiperazine segment is of high interest due to its role in forming stable heterocyclic systems. These systems are often key to achieving desired pharmacokinetic profiles in drug candidates. The ethyl substitution at the 4-position further enhances the molecule's lipophilicity, a critical factor in optimizing drug bioavailability—a frequently searched term in pharmaceutical forums.

Analytical characterization of CAS No. 2034408-04-1 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are essential for verifying the compound's identity and quality, especially given the rising demand for high-purity research chemicals in academic and industrial labs. The compound's stability under various conditions is also a subject of ongoing investigation.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide. This aligns with global efforts to reduce the environmental impact of chemical production. Questions about scalable synthesis and solvent-free reactions for such compounds are increasingly common in scientific literature and patent filings.

The compound's potential interactions with biological targets, such as kinases or GPCRs, are areas of active exploration. Computational modeling studies using molecular docking tools have predicted favorable binding affinities, sparking interest in its use for virtual screening campaigns. These applications tie into broader discussions about AI-driven drug discovery, a trending topic in both scientific and tech communities.

Quality control standards for CAS No. 2034408-04-1 emphasize the importance of chromatographic purity and residual solvent analysis, reflecting industry concerns about research compound standardization. These aspects are crucial for ensuring reproducible results in biological assays, a point frequently raised in peer-reviewed publications and research chemical forums.

As regulatory requirements for novel chemical entities become more stringent, proper documentation of 4-ethyl-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide's physicochemical properties gains importance. Parameters like logP, aqueous solubility, and thermal stability are routinely investigated and documented in chemical databases, addressing common queries from formulation scientists.

The future research directions for this compound likely involve structure-activity relationship (SAR) studies to optimize its biological profile. Such investigations could unlock its potential as a lead compound for various therapeutic areas, particularly in central nervous system disorders—a field witnessing substantial research investment and public interest.

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